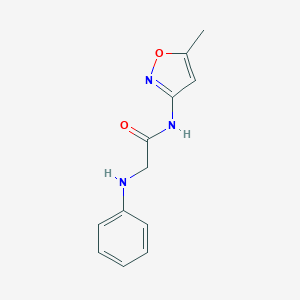![molecular formula C21H18ClN3O3S B271070 1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271070.png)
1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as "Compound X" and is known for its unique chemical structure and properties. In
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of certain enzymes and pathways that play a key role in the progression of cancer. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and the promotion of cancer cell invasion and metastasis. Additionally, 1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide has been found to inhibit the activity of certain signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide has been found to exhibit several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and pathways that play a key role in the progression of cancer. It has also been found to exhibit anti-inflammatory properties by inhibiting the production of certain pro-inflammatory cytokines. Additionally, 1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the formation of new blood vessels, which is a key process involved in the growth and spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain studies.
Orientations Futures
There are several future directions for the study of 1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide. One potential area of research is the development of new cancer therapies based on this compound. Additionally, further studies are needed to explore the potential anti-inflammatory and anti-angiogenic properties of this compound. Finally, future research could focus on improving the solubility of 1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide in aqueous solutions to facilitate its use in lab experiments.
Méthodes De Synthèse
The synthesis of 1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 3-chlorobenzoyl chloride with 4-(3-methoxyphenyl)-2-aminothiazole in the presence of triethylamine. This reaction results in the formation of 4-(3-chlorophenyl)-2-(4-(3-methoxyphenyl)-1,3-thiazol-2-yl)thiazolidin-5-one. This intermediate is then reacted with pyrrolidine-3-carboxylic acid in the presence of diisopropylethylamine and N,N'-dicyclohexylcarbodiimide to yield 1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide has been the subject of several scientific studies due to its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been shown to inhibit the activity of certain enzymes such as matrix metalloproteinases, which play a key role in the progression of cancer.
Propriétés
Nom du produit |
1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
Formule moléculaire |
C21H18ClN3O3S |
Poids moléculaire |
427.9 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H18ClN3O3S/c1-28-17-7-2-4-13(8-17)18-12-29-21(23-18)24-20(27)14-9-19(26)25(11-14)16-6-3-5-15(22)10-16/h2-8,10,12,14H,9,11H2,1H3,(H,23,24,27) |
Clé InChI |
DVEZJVXEASEEOH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Cl |
SMILES canonique |
COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270987.png)

![N-(3,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270991.png)
![N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270993.png)
![N-(4-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270994.png)
![ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270995.png)
![2-oxo-N-(4-phenoxyphenyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270998.png)
![Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate](/img/structure/B270999.png)
![N-[4-(4-bromophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271000.png)




